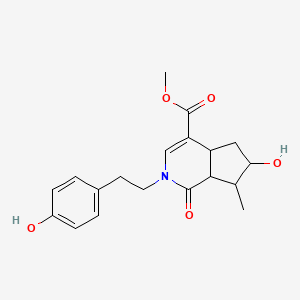
Dinklageine (Strychnos)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dinklageine is an alkaloid compound derived from the plant genus Strychnos, specifically from the species Strychnos dinklagei. This genus is well-known for producing various bioactive metabolites, including the highly toxic strychnine. Dinklageine, like other alkaloids from Strychnos, has significant biological activity and has been studied for its potential medicinal properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dinklageine involves complex organic reactions, often starting from simpler indole derivatives. One common synthetic route involves the cyclization of indole-1-ylketones using samarium diiodide, which allows for the construction of functionalized N-heterocycles . This method has been optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Dinklageine typically involves the extraction of the compound from the Strychnos dinklagei plant. The extraction process includes maceration of the plant material in solvents such as ethanol or methanol, followed by purification using chromatographic techniques. This method ensures the isolation of Dinklageine in sufficient quantities for research and potential therapeutic use.
化学反应分析
Types of Reactions
Dinklageine undergoes various chemical reactions, including:
Oxidation: Dinklageine can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in Dinklageine, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly on the indole ring, can lead to the formation of new compounds with varied biological activities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation and nitration reactions often employ reagents like bromine and nitric acid.
Major Products Formed
The major products formed from these reactions include various Dinklageine derivatives, each with unique structural and biological properties. These derivatives are often studied for their potential therapeutic applications.
科学研究应用
Dinklageine has been the subject of extensive scientific research due to its bioactive properties. Some key applications include:
Chemistry: Dinklageine and its derivatives are used as model compounds in organic synthesis to develop new synthetic methodologies.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological pathways.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用机制
Dinklageine exerts its effects primarily through its interaction with neurotransmitter receptors in the central nervous system. It acts as an antagonist of glycine and acetylcholine receptors, leading to increased neuronal excitability . This mechanism is similar to that of strychnine, another well-known alkaloid from the Strychnos genus. The molecular targets and pathways involved include the inhibition of inhibitory neurotransmission, resulting in convulsant activity.
相似化合物的比较
Similar Compounds
Strychnine: A highly toxic alkaloid from Strychnos nux-vomica, known for its convulsant effects.
Brucine: Another alkaloid from Strychnos nux-vomica, with similar but less potent effects compared to strychnine.
Curarine: An alkaloid from Strychnos toxifera, used historically as a muscle relaxant.
Uniqueness of Dinklageine
Dinklageine is unique due to its specific structural features and its distinct biological activity profile. Unlike strychnine, which is primarily known for its toxicity, Dinklageine has shown potential for therapeutic applications, making it a compound of interest for further research and development.
属性
CAS 编号 |
91668-36-9 |
|---|---|
分子式 |
C19H23NO5 |
分子量 |
345.4 g/mol |
IUPAC 名称 |
methyl 6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-7-methyl-1-oxo-5,6,7,7a-tetrahydro-4aH-cyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H23NO5/c1-11-16(22)9-14-15(19(24)25-2)10-20(18(23)17(11)14)8-7-12-3-5-13(21)6-4-12/h3-6,10-11,14,16-17,21-22H,7-9H2,1-2H3 |
InChI 键 |
QAUCSANHJLYHKL-UHFFFAOYSA-N |
规范 SMILES |
CC1C(CC2C1C(=O)N(C=C2C(=O)OC)CCC3=CC=C(C=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


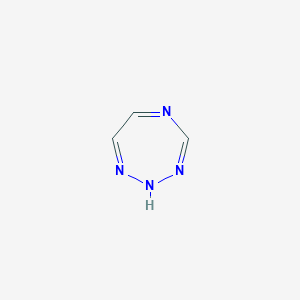
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)
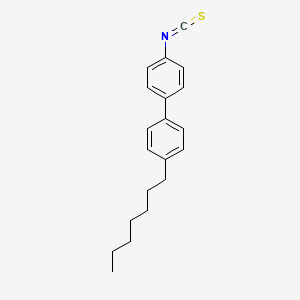

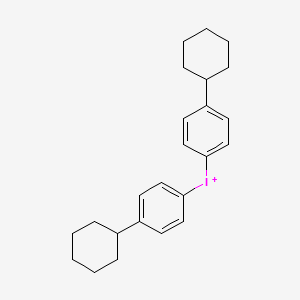



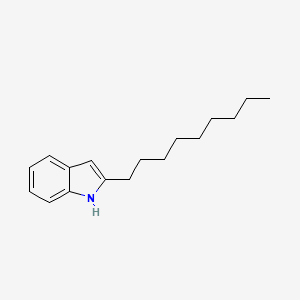
![4,4'-[Propane-1,3-diylbis(sulfanediylmethylene)]bis(5-methyl-1H-imidazole)](/img/structure/B14362574.png)

![Diethyl [4-(piperidin-1-yl)butyl]boronate](/img/structure/B14362584.png)
![[5-Acetyloxy-2-(1,3-dithian-2-yl)-6-oxo-2,3-dihydropyran-3-yl] acetate](/img/structure/B14362589.png)
